An In-depth Technical Guide to the Chemical Properties and Structure of Broquinaldol
An In-depth Technical Guide to the Chemical Properties and Structure of Broquinaldol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broquinaldol, a synthetic halogenated derivative of 8-hydroxyquinoline, is a compound of interest for its potential antimicrobial activities. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and proposed mechanisms of action, tailored for a scientific audience engaged in drug discovery and development.
Chemical Structure and Identification
Broquinaldol is chemically known as 5,7-dibromo-2-methylquinolin-8-ol. Its structure is characterized by a quinoline core, substituted with two bromine atoms at positions 5 and 7, a methyl group at position 2, and a hydroxyl group at position 8.
| Identifier | Value |
| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-ol[1] |
| SMILES | CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br[1] |
| InChI | InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3[1] |
| CAS Number | 15599-52-7 |
Physicochemical Properties
A summary of the key physicochemical properties of Broquinaldol is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Br₂NO | [1] |
| Molecular Weight | 316.98 g/mol | [1] |
| Melting Point | 126.9-128.5 °C | |
| Boiling Point | Not experimentally reported (likely decomposes). Predicted: ~363.74 °C | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[2] | |
| Appearance | Likely a solid at room temperature. |
Experimental Protocols
Synthesis of Broquinaldol
Two common methods for the synthesis of Broquinaldol (5,7-dibromo-2-methylquinolin-8-ol) are detailed below.
Method 1: Bromination in Methanol
This procedure is adapted from a method described for the synthesis of 5,7-dibromo-2-methylquinolin-8-ol.[3]
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Materials:
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8-hydroxy-2-methylquinoline
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Bromine
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Methanol (MeOH)
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Sodium bicarbonate (NaHCO₃)
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Sodium sulfite (Na₂SO₃)
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Water (H₂O)
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Procedure:
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Prepare a solution of bromine in methanol.
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In a separate flask, create a mixture of 8-hydroxy-2-methylquinoline and sodium bicarbonate in methanol.
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Add the bromine solution to the 8-hydroxy-2-methylquinoline mixture.
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Stir the reaction mixture at room temperature.
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Quench the reaction by adding sodium sulfite.
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Filter the resulting mixture and wash the solid with water.
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Dry the collected white solid under vacuum to obtain the crude Broquinaldol product.
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Method 2: Bromination in Chloroform
This alternative method utilizes a different solvent for the bromination reaction.
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Materials:
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8-hydroxyquinoline
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Bromine
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Chloroform (CHCl₃)
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Acetonitrile (CH₃CN)
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5% Sodium bicarbonate solution (NaHCO₃)
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Sodium sulfate (Na₂SO₄)
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-
Procedure:
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Dissolve 8-hydroxyquinoline in chloroform.
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Prepare a solution of bromine in chloroform.
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Add the bromine solution dropwise to the 8-hydroxyquinoline solution over a period of 5 minutes.
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Stir the mixture at room temperature for 1 hour.
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During the reaction, the quinoline salt may precipitate. After the reaction is complete, dissolve the resulting solid in acetonitrile.
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Wash the organic layer with a 5% sodium bicarbonate solution and then dry it over sodium sulfate.
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Evaporate the solvent under reduced pressure to yield the crude product, which may be a mixture of mono- and di-brominated species.
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Purification of Broquinaldol
The crude Broquinaldol synthesized by the methods above can be purified by recrystallization.
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Protocol:
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Dissolve the crude Broquinaldol product in boiling ethanol.
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Allow the solution to cool slowly to room temperature.
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Single crystals of pure Broquinaldol will form.
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Collect the crystals by filtration and dry them.
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Analytical Characterization
Detailed analytical data is essential for the structural confirmation and purity assessment of Broquinaldol.
| Analytical Technique | Data |
| ¹H NMR (DMSO-d₆) | ¹H NMR data for the closely related 5,7-dibromo-8-hydroxyquinoline shows characteristic aromatic proton signals. For Broquinaldol, one would expect additional signals corresponding to the methyl group protons. A reported spectrum for 5,7-dibromo-8-hydroxyquinoline in DMSO shows peaks at approximately 8.98 (dd), 8.46 (dd), 7.85 (s), 7.77 (dd), and 3.37 (s) ppm. |
| ¹³C NMR | Expected signals would correspond to the ten carbon atoms of the dibrominated methyl-quinoline core. |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Broquinaldol (316.98 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. |
Proposed Mechanism of Action
The precise signaling pathways modulated by Broquinaldol have not been fully elucidated. However, based on its structural similarity to other 8-hydroxyquinoline derivatives, its antimicrobial activity is likely attributed to two primary mechanisms: disruption of metal ion homeostasis and induction of oxidative stress in bacteria, and damage to the cell wall and membrane in fungi.
Antibacterial Mechanism
The proposed antibacterial action of 8-hydroxyquinolines involves the chelation of essential metal ions, leading to the disruption of cellular processes and the generation of reactive oxygen species (ROS).
Caption: Proposed antibacterial mechanism of Broquinaldol.
Antifungal Mechanism
In fungi, 8-hydroxyquinoline derivatives are thought to exert their effect by damaging the cell wall and compromising the integrity of the cytoplasmic membrane.
Caption: Proposed antifungal mechanism of Broquinaldol.
Conclusion
Broquinaldol presents a compelling scaffold for the development of novel antimicrobial agents. This guide has summarized its fundamental chemical properties, provided detailed experimental protocols for its synthesis and purification, and outlined its likely mechanisms of action based on the broader class of 8-hydroxyquinoline compounds. Further research is warranted to fully elucidate its specific biological targets and signaling pathways to optimize its therapeutic potential.
